

A Comparative Analysis of 3-Amino-3phenylacrylonitrile Analogs in Cancer Cell Cytotoxicity

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Compound of Interest		
Compound Name:	3-Amino-3-(3-pyridinyl)acrylonitrile	
Cat. No.:	B263841	Get Quote

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This guide provides an objective comparison of the biological performance of a series of 3-Amino-3-phenylacrylonitrile analogs, focusing on their cytotoxic effects against various human cancer cell lines. While the specific focus of this guide is on analogs containing a dichlorophenyl group, these compounds are structurally analogous to **3-Amino-3-(3-pyridinyl)acrylonitrile** derivatives and provide valuable insights into the structure-activity relationships of this chemical class. The supporting experimental data and detailed methodologies are presented to aid in the evaluation of these compounds as potential anticancer agents.

Comparative Cytotoxicity Data

The cytotoxic activity of a series of amino alcohol-modified dichlorophenylacrylonitrile analogs was evaluated against a panel of human cancer cell lines. The results, expressed as the concentration required to inhibit 50% of cell growth (GI50), are summarized in the table below. The data reveals that certain structural modifications significantly influence the cytotoxic potency and tumor cell selectivity of these compounds.[1]



Com poun d ID	Modi ficati on	HT29 (Col on) GI50 (µM)	U87 (Glio blast oma) GI50 (µM)	MIA (Pan creat ic) GI50 (μM)	SJ- G2 (Glio blast oma) GI50 (µM)	A278 0 (Ova rian) GI50 (µM)	H460 (Lun g) GI50 (μM)	MCF- 7 (Bre ast) GI50 (µM)	Du14 5 (Pro state) GI50 (µM)	MCF 10A (Nor mal Brea st) GI50 (µM)
12a	4- Methy Ibenz ylami no	11	13	14	12	4.4	10	13	10	19
12e	4- Fluor obenz ylami no	3.7	11	14	12	9.8	9.4	5.2	10	19
12g	3,4- Dimet hoxyb enzyl amino	0.75	2.3	2.8	2.1	1.6	1.5	1.9	1.8	2.8
13a	4- Methy Ipiper azin- 1-yl	3.1	5.2	6.0	4.8	2.5	2.9	3.5	3.8	4.1
13f	4-(2- Cyan oethyl)piper azin- 1-yl	6.0	11	13	10	4.8	5.5	2.3	7.1	19



13h	4-(4- Fluor ophe nyl)pi perazi n-1-yl	4.2	7.8	9.1	6.5	3.1	1.6	4.9	5.3	15
13i	4- Benz ylpipe razin- 1-yl	1.4	3.1	4.5	2.8	1.9	2.2	2.5	2.1	3.9
14h	4- Methy Ipiperi din-1- yl	0.36	1.1	1.5	0.9	0.8	0.7	1.2	0.9	2.5
14k	Adam antan -1- ylami no	1.7	2.9	3.8	2.5	2.1	1.9	2.3	2.0	3.1

Experimental Protocols Cell Viability Assay (MTT Assay)

The cytotoxic activity of the 3-Amino-3-phenylacrylonitrile analogs was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Procedure:

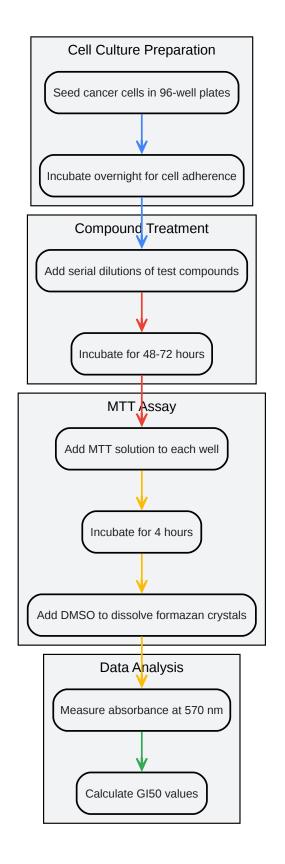
• Cell Seeding: Human cancer cell lines were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

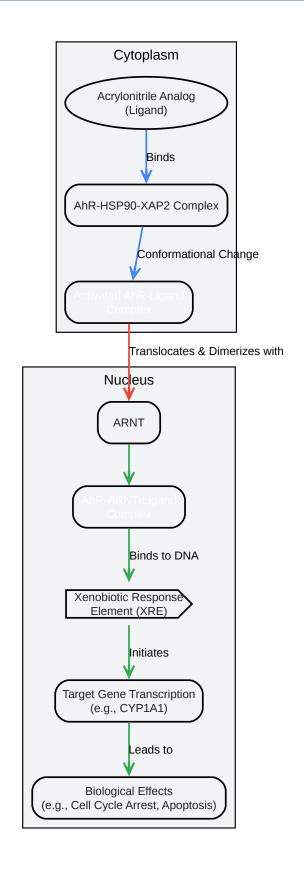


- Compound Treatment: The cells were treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 μM) and incubated for 48-72 hours.
- MTT Addition: After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
- Formazan Solubilization: The medium was removed, and dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance of the resulting purple solution was measured at a wavelength of 570 nm using a microplate reader.
- Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The GI50 values were determined from the dose-response curves.

Visualizations Experimental Workflow for Cytotoxicity Screening







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References

- 1. Amino alcohol acrylonitriles as broad spectrum and tumour selective cytotoxic agents -PMC [pmc.ncbi.nlm.nih.gov]
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